2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane
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Overview
Description
2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane is an organic compound characterized by the presence of two chlorine atoms, one iodine atom, and a dioxolane ring attached to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-6-iodophenol.
Formation of Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring. The reaction is typically carried out under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals or agrochemicals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and halogen atoms can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dichloro-6-iodophenyl)acetic acid
- 2-(2,3-Dichloro-6-iodophenyl)boronic acid
- 2-(2,3-Dichloro-6-iodophenyl)methanol
Uniqueness
2-(2,3-Dichloro-6-iodophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C9H7Cl2IO2 |
---|---|
Molecular Weight |
344.96 g/mol |
IUPAC Name |
2-(2,3-dichloro-6-iodophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H7Cl2IO2/c10-5-1-2-6(12)7(8(5)11)9-13-3-4-14-9/h1-2,9H,3-4H2 |
InChI Key |
FCXSXXVHROCRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)Cl)I |
Origin of Product |
United States |
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